2-Mercaptobenzoic Acid

説明

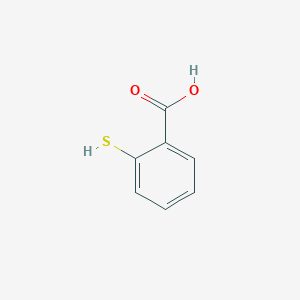

Structure

3D Structure

特性

IUPAC Name |

2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOMNTLFRHMDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-23-6 (hydrochloride salt) | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049032 | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline] | |

| Record name | 2-Thiosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER /SODIUM SALT/, SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL, LEAVES OR NEEDLES FROM WATER, CRYSTALS /SODIUM SALT/ | |

CAS No. |

147-93-3 | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP6LXN5XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169 °C | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptobenzoic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Mercaptobenzoic acid, also known as Thiosalicylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Key physical and chemical data are summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis, purification, and quantitative analysis are provided, alongside visualizations of its structure, a representative experimental workflow, and its role in a significant biological signaling pathway.

Introduction

This compound (Thiosalicylic acid) is an organosulfur compound with the chemical formula C₇H₆O₂S.[1] It is a bifunctional molecule containing both a carboxylic acid and a thiol group, which contribute to its unique chemical reactivity and wide range of applications.[2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3] Its ability to chelate metals also makes it valuable in analytical chemistry.[2][4] In the realm of drug development, derivatives of this compound, such as Farnesyl Thiosalicylic Acid (FTS), have been investigated for their potential as inhibitors of critical signaling pathways implicated in diseases like cancer.[5][6][7] This guide aims to consolidate the essential technical information regarding this compound to facilitate its use in research and development.

Chemical Structure and Properties

This compound consists of a benzene (B151609) ring substituted with a carboxylic acid group and a thiol group at the ortho position.[1] The presence of these two functional groups in close proximity influences its chemical behavior, including its acidity and potential for intramolecular interactions.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂S | [2][5] |

| Molar Mass | 154.19 g/mol | [1][5] |

| Appearance | White to yellow crystalline powder | [5][8] |

| Melting Point | 164-169 °C | [5][7] |

| Boiling Point | 234.3 °C at 760 mmHg | [5] |

| Density | 1.49 g/cm³ | [2][5] |

| pKa | 3.501, 4.05 (20 °C) | [5][7][9] |

| Solubility | Soluble in hot water, alcohol, ether, and glacial acetic acid.[1][5] Slightly soluble in petroleum ether.[1] | [1][5] |

| Stability | Sensitive to air and light; exposure to air can lead to the formation of dithiosalicylic acid.[1][5][6] | [1][5][6] |

Spectroscopic Data

The following tables summarize the characteristic spectral data for this compound.

Table 2.2.1: ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | m | 4H | Aromatic protons |

| ~4.5 | s (broad) | 1H | Thiol proton (-SH) |

| ~13.0 | s (broad) | 1H | Carboxylic acid proton (-COOH) |

Table 2.2.2: ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic acid) |

| ~140 | C-S (Aromatic) |

| ~132 | Aromatic CH |

| ~131 | Aromatic CH |

| ~128 | C-COOH (Aromatic) |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

Table 2.2.3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2550 | Weak | S-H stretch |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1590, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1290 | Medium | C-O stretch |

| ~930 | Medium, Broad | O-H bend (out-of-plane) |

Table 2.2.4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 154 | Moderate | [M]⁺ (Molecular ion) |

| 136 | High | [M - H₂O]⁺ |

| 108 | Moderate | [M - H₂O - CO]⁺ or [C₆H₄S]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and quantitative analysis of this compound.

Synthesis of this compound from Anthranilic Acid

This protocol is adapted from established methods involving the diazotization of anthranilic acid followed by reaction with a sulfur source.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Anthranilic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfur powder

-

Zinc dust

-

Ice

-

Distilled water

Procedure:

-

Diazotization: In a beaker, dissolve anthranilic acid in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

-

Preparation of Sodium Polysulfide: In a separate flask, prepare a solution of sodium hydroxide in water. Heat the solution and gradually add sulfur powder with stirring until it dissolves to form a dark sodium polysulfide solution. Cool this solution in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution to the cold sodium polysulfide solution with vigorous stirring. A dark red precipitate of dithiosalicylic acid will form.

-

Isolation of Dithiosalicylic Acid: After the addition is complete, stir the mixture for an additional 30 minutes. Acidify the mixture with concentrated HCl. The dithiosalicylic acid will precipitate out. Filter the precipitate and wash it with cold water.

-

Reduction to this compound: Suspend the dithiosalicylic acid in an aqueous solution of sodium hydroxide. Heat the mixture and gradually add zinc dust. The color of the solution will lighten as the reduction proceeds. After the reaction is complete, filter the hot solution to remove excess zinc.

-

Precipitation and Isolation: Cool the filtrate and acidify it with concentrated HCl. This compound will precipitate as a pale yellow solid.

-

Purification: Filter the crude product, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Distilled water

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Buchner funnel and filter flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Once dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven.

Quantitative Analysis by Acid-Base Titration

This protocol describes the determination of the purity of a this compound sample by titration with a standardized sodium hydroxide solution.

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ethanol

-

Distilled water

-

Buret, pipette, and Erlenmeyer flask

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable volume of ethanol in an Erlenmeyer flask. Add an equal volume of distilled water.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds. This is the endpoint.

-

Record the final volume of the NaOH solution.

-

Repeat the titration at least two more times for accuracy.

-

Calculate the purity of the this compound sample based on the volume of NaOH used, its concentration, and the initial mass of the sample.

Role in Biological Signaling Pathways: Inhibition of the Ras Pathway

Derivatives of this compound, notably Farnesyl Thiosalicylic Acid (FTS), have been shown to inhibit the Ras signaling pathway.[5] The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[6] Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins and uncontrolled cell growth.[6]

FTS acts as a farnesylcysteine mimetic.[10] The farnesyl group is a lipid modification essential for anchoring Ras proteins to the cell membrane, a prerequisite for their function.[4][6] FTS competes with farnesylated Ras for binding to membrane-associated escort proteins, thereby dislodging active Ras from the membrane.[5][10] This mislocalization of Ras leads to its degradation and the subsequent downregulation of its downstream signaling pathways, such as the Raf-MEK-ERK pathway.[5][7]

Caption: Mechanism of Ras pathway inhibition by FTS.

Conclusion

This compound is a versatile chemical compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide has provided a detailed overview of its chemical properties, structure, and essential experimental protocols to aid researchers in their work with this important compound. A deeper understanding of its characteristics and methodologies for its handling and application will continue to drive innovation in chemistry and drug discovery.

References

- 1. prepchem.com [prepchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ras antagonist farnesylthiosalicylic acid (FTS) reduces glomerular cellular proliferation and macrophage number in rat thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]

- 9. journal.r-project.org [journal.r-project.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Thiosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosalicylic acid (2-mercaptobenzoic acid) is an organosulfur compound with the molecular formula C₇H₆O₂S.[1][2] It is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[3][4] A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in drug design and formulation where properties like solubility and acidity play a pivotal role. This technical guide provides a comprehensive overview of the core physical properties of thiosalicylic acid, complete with quantitative data, detailed experimental protocols, and logical workflows.

Core Physical Properties

The physical characteristics of thiosalicylic acid have been determined through various analytical techniques. A summary of these key properties is presented below.

Table 1: Key Physical Properties of Thiosalicylic Acid

| Property | Value | Reference |

| Molecular Weight | 154.19 g/mol | [1][5] |

| Melting Point | 162-169 °C | [3][6][7][8] |

| Boiling Point | ~298.6 °C (at 760 mmHg) | [6] |

| Density | 1.49 g/cm³ | [3][7] |

| pKa | 3.501 - 4.05 | [3][7][9] |

| Appearance | White to yellow crystalline powder or flakes | [1][7][8][10] |

| Odor | Faint, characteristic sulfurous odor | [10] |

| Solubility | ||

| Water | Slightly soluble in hot water | [1][9][11] |

| Organic Solvents | Freely soluble in ethanol (B145695), acetone, diethyl ether, and glacial acetic acid.[1][9][10][11] Slightly soluble in DMSO and methanol.[7][9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physical property data. The following sections outline the experimental protocols for determining the key physical properties of thiosalicylic acid.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For thiosalicylic acid, a capillary melting point method is commonly employed.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry thiosalicylic acid is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.[12][13]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point to ensure accuracy.[14]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[6] For pure thiosalicylic acid, this range is typically narrow.[12]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[15][16]

Protocol:

-

Solution Preparation: A standard solution of thiosalicylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility. A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521), is prepared as the titrant.[5][15]

-

Titration Setup: A calibrated pH meter with a combination pH electrode is immersed in the thiosalicylic acid solution. The solution is stirred continuously.[15]

-

Titration: The sodium hydroxide solution is added to the thiosalicylic acid solution in small, precise increments from a burette.[5]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[17] This corresponds to the inflection point of the titration curve.[5]

Determination of Solubility

The solubility of thiosalicylic acid in various solvents is a key parameter for its application in drug formulation and synthesis.

Protocol:

-

Sample Preparation: An excess amount of thiosalicylic acid is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of thiosalicylic acid in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of thiosalicylic acid is used for quantification.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical structure and purity of thiosalicylic acid.

a. Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

-

Sample Preparation: A small amount of dry thiosalicylic acid (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, a Nujol mull can be prepared.[18]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[19] A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[20]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: A small amount of thiosalicylic acid is dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)) in an NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard.[21]

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[21]

c. Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

-

Solution Preparation: A dilute solution of thiosalicylic acid is prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The UV-Vis spectrum of the solution is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.[22] A spectrum of the pure solvent is used as a baseline. The wavelength of maximum absorbance (λmax) is determined.[23]

Synthesis and Purification Workflow

Thiosalicylic acid can be synthesized from anthranilic acid through a multi-step process involving diazotization, reaction with a sulfur source, and reduction.[10][24] The crude product is then typically purified by recrystallization.

Synthesis of Thiosalicylic Acid from Anthranilic Acid

Caption: Workflow for the synthesis of thiosalicylic acid.

Experimental Protocol for Synthesis and Purification

1. Synthesis of Dithiosalicylic Acid:

-

Diazotization: Anthranilic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is added slowly while maintaining the low temperature to form the diazonium salt.[10]

-

Reaction with Disulfide: The diazonium salt solution is then added to a cold solution of sodium disulfide. The reaction mixture is allowed to warm to room temperature, leading to the formation of dithiosalicylic acid as a precipitate.[10][25]

2. Reduction to Thiosalicylic Acid:

-

The precipitated dithiosalicylic acid is mixed with zinc dust in glacial acetic acid.[10][24]

-

The mixture is refluxed for several hours to reduce the disulfide bond, yielding thiosalicylic acid.[10]

3. Purification by Recrystallization:

-

Dissolution: The crude thiosalicylic acid is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[8][10][26]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.[8][26]

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the purified thiosalicylic acid.[8][26]

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum.[7][10]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of thiosalicylic acid, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The tabulated data offers a quick reference, while the experimental protocols provide the necessary details for the accurate determination and validation of these properties. The inclusion of a synthesis and purification workflow further enhances the practical utility of this document. A comprehensive understanding of these fundamental characteristics is indispensable for the successful application of thiosalicylic acid in its various industrial and research contexts.

References

- 1. sciepub.com [sciepub.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ursinus.edu [ursinus.edu]

- 7. Thiosalicylic acid CAS#: 147-93-3 [m.chemicalbook.com]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. davjalandhar.com [davjalandhar.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. aab-ir.ro [aab-ir.ro]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 23. researchgate.net [researchgate.net]

- 24. JPH11140045A - Production of thiosalicylic acid - Google Patents [patents.google.com]

- 25. 2,2'-Dithiosalicylic acid: Synthesis and Identification_Chemicalbook [chemicalbook.com]

- 26. bt1.qu.edu.iq [bt1.qu.edu.iq]

An In-depth Technical Guide to 2-Mercaptobenzoic Acid (CAS: 147-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzoic acid, also known as thiosalicylic acid, is an organosulfur compound with the chemical formula C₇H₆O₂S.[1][2][3] It is a versatile molecule featuring both a carboxylic acid and a thiol functional group, making it a valuable intermediate in a wide range of chemical syntheses. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and its emerging role in biological systems, particularly in the context of drug development.

Physicochemical Properties

This compound is a sulfur-yellow crystalline solid.[1] It is slightly soluble in hot water and petroleum ether, and soluble in alcohol, ether, and glacial acetic acid.[1][2][4][5] Exposure to air can lead to the formation of 2,2'-dithiosalicylic acid.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂S | [1][6][7] |

| Molecular Weight | 154.19 g/mol | [1][6][7][8] |

| CAS Number | 147-93-3 | [1][6] |

| Melting Point | 164-169 °C | [1][4][6] |

| Density | 1.48 - 1.50 g/cm³ at 20 °C | [6][9] |

| pKa | 3.501 | [2] |

| Appearance | Sulfur-yellow flakes, plates, or needles | [1][6] |

| Solubility | Soluble in hot water, alcohol, ether, acetic acid; slightly soluble in petroleum ether. The sodium salt is soluble in water. | [1][2][4][5] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: From Anthranilic Acid

This procedure involves the diazotization of anthranilic acid, followed by reaction with a disulfide or sulfide (B99878) source, and subsequent reduction.

Experimental Workflow: Synthesis from Anthranilic Acid

Caption: Synthesis of this compound from Anthranilic Acid.

Detailed Protocol:

-

Diazotization of Anthranilic Acid: Dissolve anthranilic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5°C, to form the diazonium salt.[1]

-

Formation of 2,2'-Dithiosalicylic Acid: In a separate flask, prepare a solution of sodium disulfide by dissolving sodium sulfide and sulfur in water. Cool this solution to below 5°C. Slowly add the previously prepared diazonium salt solution to the sodium disulfide solution, keeping the temperature below 5°C. Acidify the reaction mixture with hydrochloric acid to precipitate 2,2'-dithiosalicylic acid.

-

Reduction to this compound: The precipitated 2,2'-dithiosalicylic acid is then reduced to this compound. This can be achieved by various reducing agents, such as zinc dust in an acidic medium.[1] The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.[1]

Method 2: From 2-Chlorobenzoic Acid

This method involves the nucleophilic substitution of the chlorine atom with a thiol group.

Experimental Workflow: Synthesis from 2-Chlorobenzoic Acid

Caption: Synthesis of this compound from 2-Chlorobenzoic Acid.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 2-chlorobenzoic acid, sodium hydrosulfide (B80085) (NaSH), and a copper catalyst (e.g., copper sulfate).[8]

-

Reaction Conditions: Heat the mixture with stirring. The reaction is typically carried out at elevated temperatures (150-250°C).[8]

-

Work-up: After the reaction is complete, the mixture is cooled and dissolved in water. The solution is then filtered and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.[8] The product can be collected by filtration and washed with water.[8]

Applications in Research and Development

Intermediate in Chemical Synthesis

This compound is a crucial precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.

-

Thioindigo Dyes: It is a key starting material for the production of thioindigo, a vibrant and durable vat dye. The synthesis involves the reaction of this compound with chloroacetic acid, followed by cyclization and oxidation.

-

Thiomersal: This organomercury compound, which has been used as a preservative in some vaccines and other sterile products, is synthesized from this compound and an ethylmercury salt.[10]

Analytical Chemistry: Heavy Metal Detection

The thiol group in this compound exhibits a strong affinity for heavy metal ions. This property is exploited in the development of colorimetric sensors for the detection of various metal ions. Upon binding to metal ions, the optical properties of this compound or its derivatives can change, leading to a visually detectable color change. For instance, it can be used to functionalize gold or silver nanoparticles for the sensitive and selective detection of ions like mercury and lead in aqueous solutions.

Experimental Workflow: Colorimetric Metal Ion Detection

Caption: Colorimetric Detection of Heavy Metals using 2-MBA.

Polymer Chemistry: Chain Transfer Agent

In polymer chemistry, this compound can function as a chain transfer agent (CTA) in radical polymerizations. CTAs are used to control the molecular weight of the resulting polymers. The thiol group can participate in reversible addition-fragmentation chain transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.

Logical Relationship: Role in RAFT Polymerization

Caption: Role of 2-MBA as a Chain Transfer Agent in RAFT Polymerization.

Biological Significance and Drug Development

Recent research has highlighted the potential of this compound and its derivatives in modulating biological pathways relevant to various diseases.

Anti-inflammatory and Antioxidant Properties

Derivatives of this compound have been investigated for their anti-inflammatory and antioxidant activities. These compounds have shown the potential to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways, suggesting their utility in conditions associated with oxidative stress and inflammation, such as atherosclerosis.

Potential Role in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation in endothelial cells, which line the blood vessels. Dysregulation of this pathway contributes to the development of atherosclerotic plaques. While direct studies on this compound are limited, related compounds have been shown to inhibit NF-κB activation. This suggests a potential mechanism by which this compound or its derivatives could exert anti-atherosclerotic effects by dampening the inflammatory response in the vasculature.

Signaling Pathway: Potential Inhibition of NF-κB in Endothelial Cells

Caption: Potential Inhibition of the NF-κB Pathway by this compound.

Potential Role in Melanoma

Melanoma is an aggressive form of skin cancer characterized by the uncontrolled growth of melanocytes. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently hyperactivated in melanoma and is a key driver of tumor cell proliferation and survival. While research is ongoing, some studies suggest that certain sulfur-containing compounds may interfere with cancer cell signaling. The potential of this compound to modulate the MAPK pathway in melanoma cells is an area of active investigation.

Signaling Pathway: Potential Modulation of MAPK in Melanoma

Caption: Potential Modulation of the MAPK Pathway by this compound.

Safety and Handling

This compound is classified as an irritant.[1][8][11] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][11] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][11] It should be used in a well-ventilated area or under a fume hood.[8][12] Store in a cool, dry place away from incompatible materials.[13]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its potential applications in both materials science and medicine. Its established use as a synthetic intermediate and its emerging roles in analytical chemistry and polymer science underscore its importance in various research and industrial settings. Furthermore, preliminary evidence suggesting its ability to modulate key signaling pathways involved in inflammation and cancer opens up exciting avenues for future drug discovery and development. This guide serves as a foundational resource for professionals seeking to understand and utilize this multifaceted molecule.

References

- 1. Colorimetric Detection of Mercury(II) Ion in Aqueous Solution Using Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbon Quantum Dots: The Role of Surface Functional Groups and Proposed Mechanisms for Metal Ion Sensing | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Colorimetric Assay for Determination of Lead (II) Based on Its Incorporation into Gold Nanoparticles during Their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eco-friendly colorimetric detection of lead and mercury using l-cysteine-functionalized gold nanoparticles: a step towards greening the exposome - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agents (R−CH2C(=CH2)Z) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-sulfanylbenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological activities, proposing a mechanism of action based on its structural similarity to salicylic (B10762653) acid.

Chemical Identity

The nomenclature and various identifiers for 2-sulfanylbenzoic acid are crucial for accurate documentation and research.

-

Synonyms : Thiosalicylic acid, 2-Mercaptobenzoic acid, o-Mercaptobenzoic acid, 2-Thiosalicylic acid, o-Thiosalicylic acid, 2-Carboxythiophenol, o-Carboxythiophenol, Thiophenol-2-carboxylic acid[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-sulfanylbenzoic acid is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂S | [3] |

| Molecular Weight | 154.19 g/mol | [3] |

| Melting Point | 162-169 °C | [1] |

| Boiling Point | 247.55 °C (estimate) | [3] |

| Density | 1.49 g/cm³ | [1] |

| pKa | 4.05 (at 20 °C) | [3] |

| Water Solubility | Soluble in hot water | [3] |

| Appearance | White to yellow crystalline powder | [3] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analytical characterization of 2-sulfanylbenzoic acid.

This protocol is adapted from established methods for the synthesis of thiosalicylic acid.[4][5]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452)

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Sulfur powder

-

Sodium hydroxide (B78521)

-

Zinc dust

-

Glacial acetic acid

-

Decolorizing carbon

-

Ice

Procedure:

-

Preparation of Sodium Polysulfide Solution: In a beaker, dissolve sodium sulfide (1.1 moles) and sulfur powder in water by heating and stirring. Add a solution of sodium hydroxide and cool the mixture in an ice-salt bath.

-

Diazotization of Anthranilic Acid: In a separate beaker, create a slurry of anthranilic acid (1 mole) in water and concentrated hydrochloric acid. Cool the mixture to below 5 °C in an ice bath. Slowly add a cooled, concentrated solution of sodium nitrite (1 mole) while maintaining the temperature below 5 °C with the addition of cracked ice. The completion of diazotization can be confirmed by a positive reaction on starch-iodide paper.

-

Formation of Dithiosalicylic Acid: Transfer the cold diazonium salt solution to the cold alkaline polysulfide solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C by adding ice. Allow the mixture to warm to room temperature; the evolution of nitrogen gas should cease after about two hours. Acidify the solution with concentrated hydrochloric acid to precipitate dithiosalicylic acid, which is then filtered and washed with water.

-

Purification of Dithiosalicylic Acid (Optional): The crude dithiosalicylic acid can be purified by dissolving it in a hot sodium carbonate solution, filtering to remove excess sulfur, and re-precipitating with hydrochloric acid.

-

Reduction to 2-Sulfanylbenzoic Acid: Mix the moist dithiosalicylic acid with zinc dust and glacial acetic acid in a round-bottomed flask. Reflux the mixture vigorously for approximately four hours.

-

Isolation and Purification: After reflux, pour the hot mixture into cold water to precipitate the crude 2-sulfanylbenzoic acid. Collect the precipitate by filtration and wash with water. The crude product can be purified by recrystallization from hot 95% ethanol after treatment with decolorizing carbon.

The identity and purity of the synthesized 2-sulfanylbenzoic acid can be confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the S-H, C=O, and O-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

2-Sulfanylbenzoic acid is known to possess non-narcotic analgesic and antipyretic properties.[2][3] Its structural similarity to salicylic acid, the active metabolite of aspirin, suggests a related mechanism of action involving the modulation of inflammatory pathways. Salicylic acid and its derivatives are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.[6][7][8]

The NF-κB pathway is a critical regulator of the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and interleukins. The inhibition of this pathway leads to a reduction in the inflammatory response. Similarly, the COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Based on this, a logical workflow for the anti-inflammatory action of 2-sulfanylbenzoic acid can be proposed.

Caption: Proposed anti-inflammatory mechanism of 2-sulfanylbenzoic acid.

This diagram illustrates the putative mechanism by which 2-sulfanylbenzoic acid may exert its anti-inflammatory effects. By inhibiting key signaling molecules like IKK and enzymes such as COX, it can disrupt the inflammatory cascade, leading to a reduction in the production of pro-inflammatory mediators. This proposed pathway provides a solid foundation for further investigation into the therapeutic potential of 2-sulfanylbenzoic acid and its derivatives in drug development.

References

- 1. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Mercaptobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Mercaptobenzoic acid (also known as thiosalicylic acid) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceuticals, dye synthesis, and as a stabilizer for metal nanoparticles. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound is an organosulfur compound with the molecular formula C₇H₆O₂S.[1][2] It presents as a white to light yellow crystalline solid.[3][4] The molecule contains both a thiol (-SH) and a carboxylic acid (-COOH) functional group, which dictates its chemical reactivity and solubility profile.[1][3] It is a key precursor in the synthesis of the dye thioindigo (B1682309) and the vaccine preservative thiomersal.[1]

Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL[5] | More soluble[1], Slightly soluble[3][6][7] | Not Specified |

| Ethanol | Alcohol | 200 mg/L (0.2 mg/mL)[8] | Freely soluble[6][9], Soluble[3][10], Slightly soluble[1] | Not Specified |

| Methanol | Alcohol | Slightly soluble[6][7] | 20[6][7] | |

| Acetone | Ketone | Soluble[3] | Not Specified | |

| Diethyl Ether | Ether | Soluble[3], Slightly soluble[1] | 25[1] | |

| Glacial Acetic Acid | Carboxylic Acid | Freely soluble[6][9], Soluble[10] | Not Specified | |

| Petroleum Ether | Alkane | Slightly soluble[10] | Not Specified | |

| Alkanes | Alkane | Slightly soluble[1] | 25[1] |

Note: There are conflicting qualitative descriptions for some solvents (e.g., DMSO, Ethanol). These discrepancies may arise from different experimental conditions or purity of the materials used. The quantitative data should be prioritized where available.

Experimental Protocol: Gravimetric Method for Solubility Determination

A common and reliable method for determining the solubility of a solid in a liquid is the gravimetric method.[11][12][13] This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent to form a saturated solution at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water or oil bath with temperature control (±0.1°C)

-

Conical flasks or jacketed glass vessels with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[11]

-

Place the flask in the thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time to reach equilibrium can vary and may need to be determined empirically (typically several hours).

-

-

Equilibration:

-

Allow the suspension to stir for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Stop the stirring and allow the undissolved solid to settle for a period (e.g., 30 minutes) while maintaining the constant temperature in the bath.

-

Withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated syringe to prevent premature crystallization.[11]

-

Quickly attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish.[14]

-

-

Gravimetric Analysis:

-

Record the total weight of the dish containing the filtrate.[11]

-

Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood or by gentle heating in an oven at a temperature well below the melting point of this compound (164-169 °C).[4][9]

-

Once the solvent is removed, place the dish in a drying oven (e.g., at 60-80°C) until a constant weight is achieved. This ensures all residual solvent has been removed.[11][14]

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation:

-

Weight of empty dish: W₁

-

Weight of dish + filtrate: W₂

-

Weight of dish + dry solute: W₃

-

Weight of dissolved solute (this compound): W_solute = W₃ - W₁

-

Weight of solvent: W_solvent = W₂ - W₃

-

Solubility: Express the result as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL) by using the density of the solvent if needed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 2. Benzoic acid, 2-mercapto- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thiosalicylic acid CAS#: 147-93-3 [m.chemicalbook.com]

- 7. 147-93-3 CAS MSDS (Thiosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 10. This compound | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Spectral Analysis of 2-Mercaptobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for 2-Mercaptobenzoic acid (also known as Thiosalicylic acid), a compound significant in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The quantitative spectral data for this compound are summarized in the tables below. These values are crucial for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound was recorded in DMSO-d6[2]. The expected chemical shifts for each carbon atom are presented below.

Table 1: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 190 | Carboxylic acid carbonyl carbon, typically deshielded. |

| C-COOH | 125 - 170 | Aromatic carbon attached to the carboxylic acid group. |

| C-SH | 125 - 170 | Aromatic carbon attached to the thiol group. |

| Aromatic CH | 125 - 170 | Aromatic carbons bonded to hydrogen. |

Note: The chemical shift ranges are typical for the specified functional groups[3]. The solvent used is DMSO-d6[2].

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 2: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 2500 - 3300 | Carboxylic Acid | O-H stretch (very broad)[4][5] |

| 2550 - 2600 | Thiol | S-H stretch (weak)[4] |

| 3000 - 3100 | Aromatic | C-H stretch[5] |

| 1690 - 1760 | Carboxylic Acid | C=O stretch[5] |

| 1400 - 1600 | Aromatic | C=C stretch (in-ring)[5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 3: UV-Vis Spectral Data for this compound

| λmax (nm) | Solvent |

| 220 | Alcohol |

| 239 (shoulder) | Alcohol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance-400) is typically used[6].

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube[2][6].

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00)[6].

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the sample into the NMR probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using standard pulse sequences.

-

Acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Objective: To identify the functional groups of solid this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

UV-Vis Spectroscopy Protocol

-

Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent, such as ethanol.

-

From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal instrumental range (typically 0.2 - 1.0 arbitrary units).

-

Fill a quartz cuvette with the solvent to be used as the reference (blank).

-

Fill a second, matched quartz cuvette with the prepared sample solution.

-

-

Data Acquisition:

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Measure the absorbance of the sample solution over a specified wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

-

Workflow Visualization

The logical flow for the complete spectroscopic characterization of a chemical compound like this compound is illustrated in the diagram below. This process ensures a systematic approach from sample handling to final structural confirmation.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. instanano.com [instanano.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rsc.org [rsc.org]

The Genesis of a Versatile Sulfur Compound: A Technical History of Thiosalicylic Acid's Discovery and Synthesis

For Immediate Release

[City, State] – Thiosalicylic acid, an organosulfur compound with a rich history of applications ranging from dyes to pharmaceuticals, is the subject of a new in-depth technical guide. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's discovery and the evolution of its synthesis, complete with detailed experimental protocols, quantitative data, and visual diagrams of its synthesis and a key biological signaling pathway.

Thiosalicylic acid, a yellow crystalline solid, was first synthesized in the late 19th century. While the exact discoverer and date are not widely documented, its emergence was a part of the broader exploration of sulfur-containing organic compounds. Early methods for its preparation laid the groundwork for more refined and efficient syntheses that are still in use today.

This guide details the two primary historical methods for synthesizing thiosalicylic acid: the diazotization of anthranilic acid followed by reaction with a sulfur source and subsequent reduction, and the reaction of 2-chlorobenzoic acid with an alkaline hydrosulfide (B80085).

Key Synthesis Methodologies

Synthesis from Anthranilic Acid

This classic route involves the conversion of anthranilic acid into a diazonium salt, which is then reacted with a disulfide or hydrogen sulfide (B99878). The resulting intermediate, dithiosalicylic acid, is then reduced to yield thiosalicylic acid.

Experimental Protocol:

A detailed protocol for this synthesis, adapted from established literature, is as follows:

-

Diazotization: 137g (1 mole) of anthranilic acid is dissolved in a mixture of 500 cc of water and 200 cc of concentrated hydrochloric acid. The solution is cooled to below 5°C with ice. A solution of 69g (1 mole) of sodium nitrite (B80452) in 280 cc of water is then added slowly, maintaining the temperature below 5°C.

-

Sulfurization: A solution of sodium disulfide is prepared by dissolving 260g (1.1 moles) of crystallized sodium sulfide (Na₂S·9H₂O) and 34g of powdered sulfur in 290 cc of boiling water, followed by the addition of 40g of sodium hydroxide (B78521) in 100 cc of water and cooling to below 5°C. The cold diazonium salt solution is then added to the sodium disulfide solution.

-

Reduction: The intermediate dithiosalicylic acid is precipitated by acidification with hydrochloric acid. The moist cake is then mixed with 27g of zinc dust and 300 cc of glacial acetic acid and refluxed for approximately four hours.

-

Isolation: After reduction, the mixture is cooled, filtered, and the filtrate is treated with sodium hydroxide to dissolve the thiosalicylic acid. The solution is then filtered and acidified with hydrochloric acid to precipitate the final product. The precipitate is filtered, washed with water, and dried.

Synthesis from 2-Chlorobenzoic Acid

An alternative approach involves the nucleophilic substitution of chlorine in 2-chlorobenzoic acid with a hydrosulfide group, a reaction often catalyzed by copper.

Experimental Protocol:

-

Reaction Setup: A mixture of 50g of 2-chlorobenzoic acid, a small amount of water, 13.5g of sodium hydroxide in 25 ml of water, 100g of sodium hydrosulfide, and 0.5g of crystallized copper sulfate (B86663) is prepared.

-

Heating: The mixture is heated with continuous stirring to 150-200°C. The temperature is then raised to 250°C, at which point the reaction mass thickens and solidifies.

-

Isolation: The cooled melt is dissolved in one liter of water, and the solution is filtered. Thiosalicylic acid is then precipitated from the filtrate by the addition of hydrochloric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthesis methods, allowing for easy comparison of reaction parameters and yields.

| Parameter | Synthesis from Anthranilic Acid |

| Starting Material | Anthranilic Acid |

| Key Reagents | Sodium Nitrite, Sodium Sulfide, Sulfur, Zinc, Acetic Acid |

| Yield | 71-84%[1] |

| Melting Point | 162-163°C[1] |

| Parameter | Synthesis from 2-Chlorobenzoic Acid |

| Starting Material | 2-Chlorobenzoic Acid |

| Key Reagents | Sodium Hydroxide, Sodium Hydrosulfide, Copper Sulfate |

| Yield | Almost quantitative[2] |

| Melting Point | 163-164°C[2] |

Visualizing the Synthesis and Biological Activity

To further elucidate the chemical transformations and a key biological application of a thiosalicylic acid derivative, the following diagrams have been generated.

References

An In-Depth Technical Guide to the Material Safety of 2-Mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Mercaptobenzoic acid (also known as Thiosalicylic acid). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on detailed data presentation, experimental methodologies, and the biological context of its interactions.

Chemical and Physical Properties

This compound is an organosulfur compound that presents as a yellow, crystalline solid.[1][2] It is slightly soluble in hot water and soluble in organic solvents such as alcohol, ether, and glacial acetic acid.[3] The stability of this compound is a key consideration in its handling; exposure to air can lead to its oxidation to form dithiosalicylic acid.[4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂S | [3][6][7][8] |

| Molecular Weight | 154.19 g/mol | [3][6][7][8] |

| CAS Number | 147-93-3 | [3][6][7][8] |

| Appearance | Yellow to green powder or pale yellow crystalline solid | [6][9] |

| Melting Point | 164-169 °C | [3][9] |

| Boiling Point | 234.3 °C at 760 mmHg | [3] |

| Flash Point | 95.5 °C | [3] |

| Density | 1.48 - 1.50 g/cm³ at 20 °C | [6] |

| Water Solubility | Soluble in hot water | [3] |

| Solubility in other solvents | Soluble in alcohol (200 mg/L), ether, and glacial acetic acid | [3] |

| pKa | 4.05 at 20 °C | [10] |

| Vapor Pressure | 0.00979 mmHg at 25 °C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Information

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed. Causes gastrointestinal irritation. | [1][3] |

| Acute Dermal Toxicity | Harmful in contact with skin. Causes skin irritation. | [1][3] |

| Acute Inhalation Toxicity | Harmful if inhaled. Causes respiratory tract irritation. | [1][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][4] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [2][11] |

| Germ Cell Mutagenicity | No data available | [9] |

| Reproductive Toxicity | No data available | [4] |

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemical substances are critical for reproducible and reliable results. Below are representative methodologies for key toxicological endpoints relevant to this compound, based on established guidelines and related studies.

In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This protocol is adapted from a study on derivatives of this compound and represents a standard method for evaluating anti-inflammatory potential.[3]

Objective: To determine the anti-inflammatory effect of this compound in a rat model of acute inflammation.

Methodology:

-

Animal Model: Male Wistar albino rats are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment.

-

Grouping: Rats are divided into experimental and control groups.

-

Test Substance Administration: this compound is administered orally at various doses (e.g., 10, 15, and 20 mg/kg). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.[3]

-

Induction of Inflammation: One hour after administration of the test substance, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the principles of the OECD Test Guideline 439 for in vitro skin irritation.

Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis model.

Methodology:

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

-

Preparation: The tissue constructs are pre-incubated in a sterile, defined medium.

-

Application of Test Substance: A defined amount of this compound (as a solid or dissolved in a suitable solvent) is applied topically to the surface of the epidermis.

-

Exposure: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density of the extracted formazan (B1609692) is measured spectrophotometrically.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

In Vivo Eye Irritation and Corrosion: Rabbit Eye Test

This protocol is based on the principles of the OECD Test Guideline 405. It should be noted that in vivo eye irritation testing is increasingly being replaced by in vitro alternatives where possible.

Objective: To determine the potential for this compound to cause irritation or corrosion to the eye.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.

-

Application of Test Substance: A small, measured amount of this compound (e.g., 0.1 mL of a solution or 100 mg of a solid) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations are made on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Scoring: Ocular lesions are scored according to a standardized system (e.g., Draize scale).

-

Data Analysis: The scores are used to classify the substance based on the severity and reversibility of the eye irritation.

Biological Activity and Potential Signaling Pathways

While the direct signaling pathways of this compound are not extensively detailed in the available literature, its derivatives have been studied for their anti-inflammatory and antioxidant properties.[3] The structural similarities to salicylic (B10762653) acid and the design of its derivatives suggest a likely interaction with the arachidonic acid signaling cascade, a key pathway in inflammation.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.[3] By inhibiting these enzymes, this compound and its derivatives can reduce the inflammatory response.

Caption: Proposed Anti-Inflammatory Mechanism of this compound.

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated area.[4]

-